molecular formula C19H22Cl2N4OS B2832362 5-((3,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1052554-64-9

5-((3,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2832362
CAS No.: 1052554-64-9
M. Wt: 425.37
InChI Key: WUEJPIZHKVWRIN-UHFFFAOYSA-N
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Description

5-((3,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, including the formation of the thiazolo[3,2-b][1,2,4]triazole core and subsequent functionalization. The process may involve:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often includes the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of the 3,4-dichlorophenyl and 3,5-dimethylpiperidin-1-yl groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the thiazole moiety.

    Reduction: Reduction reactions can occur, especially targeting the nitro groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, particularly involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting interactions with biological macromolecules, making it a candidate for drug development or biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the context of its interactions with specific molecular targets.

Industry

Industrially, it may be used in the synthesis of advanced materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism by which 5-((3,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((3,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-5-ol
  • 5-((3,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-4-ol

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N4OS/c1-10-6-11(2)9-24(8-10)16(13-4-5-14(20)15(21)7-13)17-18(26)25-19(27-17)22-12(3)23-25/h4-5,7,10-11,16,26H,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEJPIZHKVWRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC(=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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